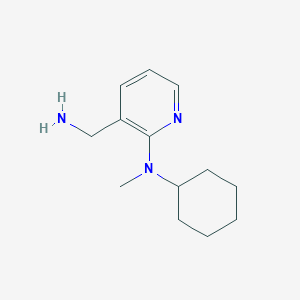
3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine” is a complex organic molecule that contains an aminomethyl group . Aminomethyl groups usually feature tertiary amines and are often obtained by alkylation .
Synthesis Analysis
While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reductive amination or alkylation .Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. It’s part of the class of compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by a substituent .Chemical Reactions Analysis
Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form ammonium salts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. These properties can include color, density, hardness, melting and boiling points, and reactivity .Scientific Research Applications
Synthesis and Catalysis
3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine derivatives are crucial intermediates in organic synthesis. One application includes their synthesis from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This synthesis is facilitated by N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts, conducted at room temperature under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014). Moreover, the compounds of similar structural features have been explored in the solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, proving significant in the synthesis of various ionic liquids (Fringuelli et al., 2004).
Mechanism of Action
Target of Action
The compound 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine has been identified as a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme involved in protein synthesis in bacteria, making it a primary target for this compound.
Mode of Action
3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine interacts with its target, LeuRS, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction disrupts the normal protein synthesis process in the bacteria, leading to its death.
Biochemical Pathways
The action of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine affects the protein synthesis pathway in the bacteria. By inhibiting LeuRS, the compound disrupts the translation process, preventing the bacteria from producing essential proteins for its survival and growth .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are metabolized in the body through various processes
Result of Action
The result of the action of 3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine is the death of the bacteria. By inhibiting the function of LeuRS, the compound prevents the bacteria from synthesizing essential proteins, leading to its death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-16(12-7-3-2-4-8-12)13-11(10-14)6-5-9-15-13/h5-6,9,12H,2-4,7-8,10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBPILADNHDXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-cyclohexyl-N-methylpyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

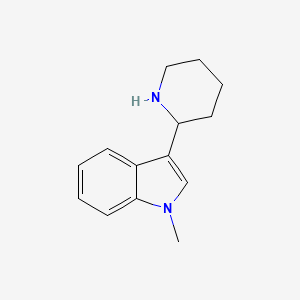
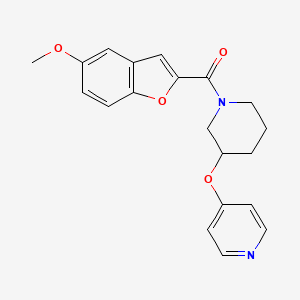
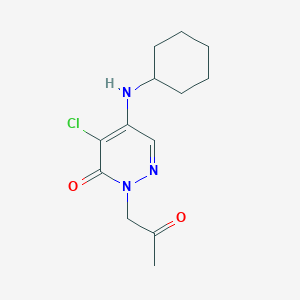
![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)
![4-{5-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}-N-(4-fluorophenyl)benzamide](/img/structure/B2633663.png)
![N-(4-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/no-structure.png)
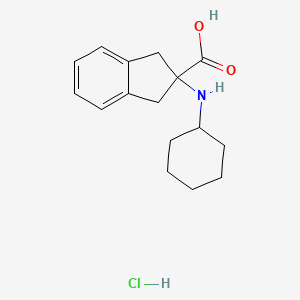
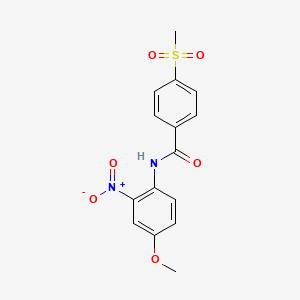
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
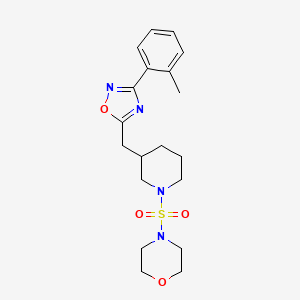
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)
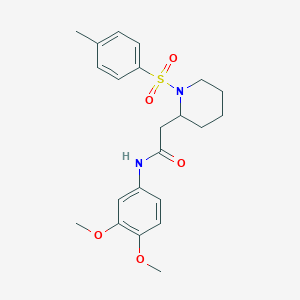
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)